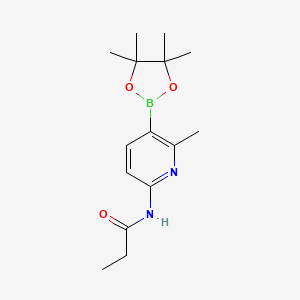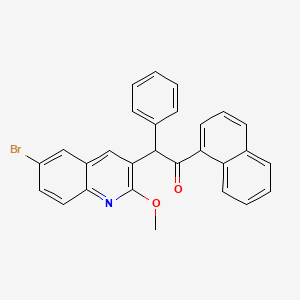![molecular formula C10H13N4Na2O14P3 B14783018 disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine 5’-triphosphate disodium salt is a nucleotide analog that plays a significant role in various biochemical processes. It is a derivative of inosine, a nucleoside that is formed when hypoxanthine is attached to a ribose ring. This compound is particularly important in the study of nucleic acid metabolism and has applications in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Inosine 5’-triphosphate disodium salt can be synthesized through the phosphorylation of inosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the triphosphate group.
Industrial Production Methods: Industrial production of inosine 5’-triphosphate disodium salt often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium ammoniagenes, are used to produce inosine, which is then chemically phosphorylated to form the triphosphate derivative. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Inosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine 5’-diphosphate and inosine 5’-monophosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Strong nucleophiles such as sodium azide (NaN3) are often employed.
Major Products:
Oxidation: Inosine 5’-diphosphate, inosine 5’-monophosphate.
Reduction: Reduced forms of inosine derivatives.
Substitution: Various substituted inosine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Inosine 5’-triphosphate disodium salt is widely used in scientific research due to its versatility:
Mecanismo De Acción
Inosine 5’-triphosphate disodium salt exerts its effects by interacting with various molecular targets and pathways:
GTP Hydrolysis Prevention: It prevents the hydrolysis of guanosine 5’-triphosphate, which is catalyzed by transducin.
Effector System Initiation: It supports the initiation of effector systems and can induce secretion in permeabilized cells more efficiently than guanosine 5’-triphosphate.
Reovirus Transcription: It can replace guanosine 5’-triphosphate in the initiation and elongation steps of reovirus transcription.
G-Protein Activation: It can activate G-proteins, thereby influencing various signaling pathways.
Comparación Con Compuestos Similares
Inosine 5’-triphosphate disodium salt is unique in its ability to replace guanosine 5’-triphosphate in several biochemical processes. Similar compounds include:
Inosine 5’-diphosphate trisodium salt: Used in studies of nucleoside diphosphatase enzymes.
Inosine 5’-monophosphate disodium salt: Used as a substrate in studies of inosine-5’-monophosphate dehydrogenase.
Adenosine 5’-triphosphate disodium salt: Commonly used in studies of ATPase enzymes and energy metabolism.
Inosine 5’-triphosphate disodium salt stands out due to its specific applications in preventing guanosine 5’-triphosphate hydrolysis and its role in reovirus transcription, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H13N4Na2O14P3 |
|---|---|
Peso molecular |
552.13 g/mol |
Nombre IUPAC |
disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2 |
Clave InChI |
CTGDHHMAJMSJFW-UHFFFAOYSA-L |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)

![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)


![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)
![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14782983.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)
![2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14782990.png)
